3-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
The compound 3-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine ring and a methylated benzene sulfonamide moiety. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
3-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-17-6-5-7-20(16-17)29(27,28)25-19-10-8-18(9-11-19)21-12-13-22(24-23-21)26-14-3-2-4-15-26/h5-13,16,25H,2-4,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTKTDIPYMBXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the piperidine moiety. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Common reagents used in these reactions include hydrazine, piperidine, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interactions with biological targets.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself via a 3-methyl group on the benzene sulfonamide, which may enhance lipophilicity and steric effects compared to the unsubstituted analog .
- Replacement of piperidine with azepane (a 7-membered ring) in one analog increases molecular weight and could alter conformational flexibility .
- 4-Methylpiperidine and 4-fluoro substitutions in other analogs demonstrate how minor structural changes modulate physicochemical properties (e.g., molecular weight, polarity) .
Substituent Impact on Bioactivity
While direct activity data for the target compound are unavailable, structurally related sulfonamides with pyridazine/piperidine motifs have shown antimicrobial and kinase inhibitory effects:
- N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) exhibited enhanced receptor binding due to the electron-withdrawing trifluoromethyl group .
- Chloro and tert-butyl substituents in analogs like 9b and 9c improved metabolic stability and target affinity in enzyme inhibition assays .
Biological Activity
3-Methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure includes a sulfonamide group, which is known for its role in various therapeutic agents. The presence of the piperidinyl and pyridazinyl moieties contributes to its biological activity. Below is the chemical structure representation:
Sulfonamides generally exert their effects by inhibiting specific enzymes involved in metabolic pathways. For instance, they may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties. The unique structure of this compound may allow it to target other specific pathways or receptors, potentially leading to diverse biological effects.
Biological Activity
Research indicates that sulfonamide derivatives can influence cardiovascular functions and exhibit anti-inflammatory properties. For example, studies have shown that similar compounds can affect perfusion pressure and coronary resistance in isolated heart models. The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Biological Activity | Study Model | Key Findings |
|---|---|---|---|
| This compound | Potential anti-inflammatory and antibacterial | In vitro assays | Inhibition of bacterial growth; modulation of inflammatory markers |
| 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular effects | Isolated rat heart model | Decreased perfusion pressure; increased coronary resistance |
| 2-hydrazinocarbonyl-benzenesulfonamide | Cardiovascular effects | Isolated rat heart model | Similar effects on perfusion pressure |
Case Studies
Several studies have investigated the biological activity of related sulfonamide compounds:
- Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamides on coronary resistance using an isolated rat heart model. It was found that certain derivatives significantly altered perfusion pressure, suggesting a potential for cardiovascular therapeutic applications .
- Antibacterial Properties : Research has demonstrated that compounds with similar structures exhibit potent antibacterial activity against a range of pathogens, including resistant strains . This highlights the potential role of this compound in treating bacterial infections.
- Molecular Docking Studies : Computational studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that it may effectively bind to specific receptors involved in inflammation and infection pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
